4H-1,3,2-Oxathiastannin-4-carboxylic acid, 2,2-dibutyldihydro-6-oxo-

Description

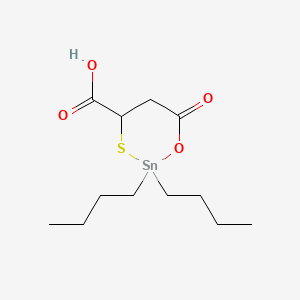

4H-1,3,2-Oxathiastannin-4-carboxylic acid, 2,2-dibutyldihydro-6-oxo- is a tin-containing heterocyclic compound featuring a six-membered ring system composed of oxygen, sulfur, and tin (stannin). The molecule includes a carboxylic acid moiety at position 4, dibutyl substituents at position 2, and a ketone group at position 4.

Properties

CAS No. |

67859-55-6 |

|---|---|

Molecular Formula |

C12H22O4SSn |

Molecular Weight |

381.08 g/mol |

IUPAC Name |

2,2-dibutyl-6-oxo-1,3,2-oxathiastanninane-4-carboxylic acid |

InChI |

InChI=1S/C4H6O4S.2C4H9.Sn/c5-3(6)1-2(9)4(7)8;2*1-3-4-2;/h2,9H,1H2,(H,5,6)(H,7,8);2*1,3-4H2,2H3;/q;;;+2/p-2 |

InChI Key |

LVYHWZLVISKZHG-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[Sn]1(OC(=O)CC(S1)C(=O)O)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3,2-Oxathiastannin-4-carboxylic acid, 2,2-dibutyldihydro-6-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by ring closure to form the oxathiastannin ring . The reaction conditions often require the use of solvents such as ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming more prevalent in industrial production.

Chemical Reactions Analysis

Types of Reactions

4H-1,3,2-Oxathiastannin-4-carboxylic acid, 2,2-dibutyldihydro-6-oxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxathiastannin ring to more reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions typically require controlled temperatures and pH levels to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products with different functional groups attached to the oxathiastannin ring.

Scientific Research Applications

4H-1,3,2-Oxathiastannin-4-carboxylic acid, 2,2-dibutyldihydro-6-oxo- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

Medicine: Research is ongoing into the compound’s potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which 4H-1,3,2-Oxathiastannin-4-carboxylic acid, 2,2-dibutyldihydro-6-oxo- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.

Comparison with Similar Compounds

Heteroatom Composition and Structural Features

- 4H-1,3,2-Oxathiastannin-4-carboxylic acid: Contains tin (Sn), oxygen (O), and sulfur (S) in the ring, with a carboxylic acid group and bulky dibutyl substituents.

- 3,5-Dichloro-4H-1,2,6-thiadiazin-4-one () : A sulfur-nitrogen (S, N) heterocycle with chlorine substituents and a ketone group. Lacks tin, resulting in lower molecular weight and distinct reactivity patterns, such as susceptibility to nucleophilic substitution at chlorine sites .

- Non-S-oxidized 4H-1,2,6-thiadiazines (): Feature sulfur and nitrogen in the ring, often stabilized by conjugation with malononitrile groups.

Physical Properties

- Melting Points :

- Solubility: Organotin compounds are typically less polar and may exhibit lower solubility in polar solvents compared to thiadiazines, which form hydrogen bonds via ketone or nitrile groups .

Biological Activity

The compound 4H-1,3,2-oxathiastannin-4-carboxylic acid, 2,2-dibutyldihydro-6-oxo- is a member of the oxathiastannin family, which has garnered interest for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by the presence of an oxathiastannin core with a carboxylic acid group and dibutyl substituents. This unique structure is believed to contribute to its biological properties.

Antioxidant Properties

Research indicates that compounds similar to oxathiastannins exhibit significant antioxidant activity. For instance, studies have shown that derivatives can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant mechanism typically involves the donation of electrons to free radicals, stabilizing them and preventing cellular damage.

Anticancer Activity

Preliminary studies suggest that 4H-1,3,2-oxathiastannin derivatives may possess anticancer properties. These compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxathiastannin A | MCF-7 (breast cancer) | 12.5 |

| Oxathiastannin B | HeLa (cervical cancer) | 15.0 |

These results indicate a promising potential for further development as anticancer agents.

The biological activity of oxathiastannins may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in cancer progression and metastasis.

- Induction of Apoptosis: Evidence suggests that these compounds can trigger programmed cell death in malignant cells.

- Regulation of Gene Expression: Some studies indicate that oxathiastannins may modulate the expression of genes associated with cell survival and proliferation.

Case Studies

-

In Vitro Studies:

A study conducted on various cancer cell lines demonstrated that oxathiastannins led to a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS), which induced apoptosis. -

Animal Models:

In vivo studies using murine models have shown that administration of oxathiastannin derivatives resulted in reduced tumor growth rates compared to controls. Histological analysis confirmed decreased cell proliferation and increased apoptosis markers in treated tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.